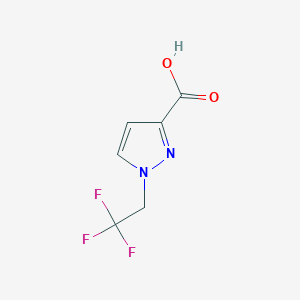
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
描述
Compounds with trifluoroethyl groups are often used in the field of medicinal chemistry due to their unique properties . They are known for their ability to enhance the lipophilicity and metabolic stability of drug molecules .
Synthesis Analysis
The synthesis of trifluoroethyl-containing compounds often involves the use of trifluoroethanol or its derivatives . The specific synthesis route would depend on the structure of the target compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For trifluoroethyl-containing compounds, fluorine atoms can be detected using 19F NMR spectroscopy .Chemical Reactions Analysis
Trifluoroethyl groups can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of trifluoroethyl groups. For example, these groups can increase the compound’s lipophilicity and boiling point .科学研究应用
Homometallic and Heterometallic Molecular Topologies
This compound is used in the construction of molecular topologies. It has been shown to participate in the formation of homometallic and heterometallic molecular squares, demonstrating its role in the creation of complex molecular structures .
Luminescence Properties
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is valuable in the study of luminescence. It has been used to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties. These complexes have potential applications in fluorescence probing and in studies related to microsecond diffusion and dynamics of membranes .
Trifluoromethylation Process
In electrochemical studies, this compound has been investigated for its trifluoromethylation properties. This research explores its behavior under different electrochemical conditions, contributing to the understanding of its reactions and applications in various chemical processes .
Photocatalytic Degradation
Derivatives of this compound, including 2-(Trifluoromethyl)isonicotinic acid, have been utilized in enhancing the photocatalytic degradation efficiency of certain metal-organic frameworks (MOFs). These MOFs show a significant increase in the degradation of organic pollutants, demonstrating the compound’s potential in environmental applications .
Synthesis of Fatty Acid Esters
A series of complex 2,2,2-trifluoroethyl fatty acid esters were synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . This reaction provides the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield .
Electrostatic Properties of Monolayers
The studies on the Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester at air–water interface have demonstrated that the hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluoroethyl ester can strikingly change the electrostatic properties of the monolayer .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(10-11)5(12)13/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXAMYQOVDVCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
942853-22-7 | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
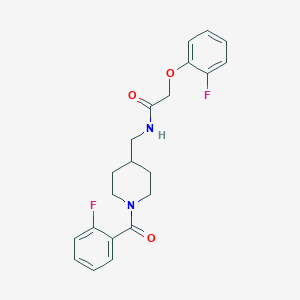
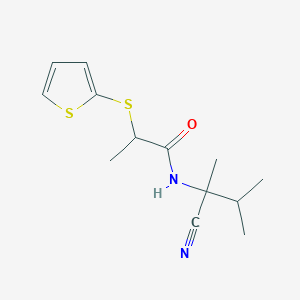
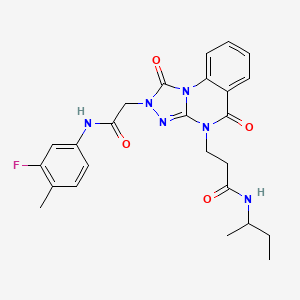
![2-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2619343.png)
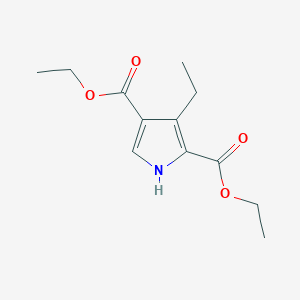

![3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2619346.png)

![N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2619350.png)
![N-(3-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619352.png)
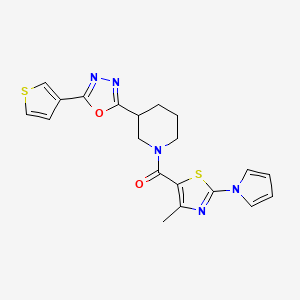
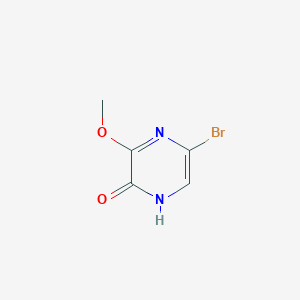
![5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619355.png)